molecular formula C13H17N3O4S B2450390 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea CAS No. 2320681-96-5

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2450390
CAS No.: 2320681-96-5
M. Wt: 311.36
InChI Key: ZRYCDDDNWITBEM-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, an ethoxyethyl linker, and a thiophene ring

Properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c17-11-3-4-12(18)16(11)6-8-20-7-5-14-13(19)15-10-2-1-9-21-10/h1-2,9H,3-8H2,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCDDDNWITBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Introduction of the ethoxyethyl linker: This step involves the reaction of the pyrrolidinone derivative with an ethoxyethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the thiophene ring: The final step involves the coupling of the ethoxyethyl-pyrrolidinone intermediate with a thiophene derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The ethoxyethyl linker can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies from recent research.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : The initial step is the cyclization of suitable precursors like glutamic acid under acidic or basic conditions to form the 2,5-dioxopyrrolidinone structure.
  • Attachment of the Ethoxyethyl Chain : This is achieved through etherification reactions with ethoxyethyl halides in the presence of a base.
  • Incorporation of the Thiophenyl Group : The final step involves introducing the thiophenyl moiety through a nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific interactions include:

  • Hydrogen Bonding : The urea and pyrrolidinone groups can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or activator for specific enzymes involved in cellular processes.

Biological Activities

Research has indicated that compounds with similar structures exhibit a broad spectrum of biological activities, including:

  • Anticancer Properties : Studies have shown that related (thio)ureas possess significant antiproliferative effects on various cancer cell lines, including breast and gastric cancers .
  • Antimicrobial Effects : Compounds in this category have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes .
  • Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation through modulation of inflammatory pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAnticancerU937 Cells16.23
Compound BAntimicrobialS. aureus0.25
Compound CAnti-inflammatoryVariousN/A

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of thiourea derivatives, it was found that certain compounds exhibited IC50 values lower than those of established chemotherapeutics like etoposide. For instance, one derivative showed an IC50 of 16.23 µM against U937 cells, indicating promising anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of thiourea derivatives against common pathogens. The results demonstrated that some compounds had IC50 values as low as 0.25 µg/mL against S. aureus, showcasing their potential as effective antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves a multi-step process starting with the formation of intermediates such as triazole or pyrrolidinyl derivatives. Key steps include:

  • Cyclization : Formation of heterocyclic intermediates (e.g., triazole or pyrrolidinyl cores) using reagents like hydrogen peroxide or lithium aluminum hydride .
  • Alkylation : Coupling of intermediates with ethyl derivatives under reflux conditions (e.g., ethanol or DMF) .
  • Urea linkage formation : Reaction with thiophene-2-yl isocyanate or analogous electrophiles . Optimizing yield requires precise control of temperature (60–100°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 400–500 MHz) resolve proton environments near the dioxopyrrolidinyl and thiophene groups, with characteristic shifts at δ 10.5–9.0 ppm for NH protons .
  • X-ray crystallography : Confirms 3D conformation and hydrogen-bonding patterns in the urea moiety .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C15_{15}H20_{20}N4_{4}O4_{4}S) and fragmentation pathways .

Q. What are the critical physicochemical properties to assess during preformulation studies?

Key properties include:

  • Solubility : Tested in polar (DMSO, water) and non-polar solvents to guide formulation .
  • Stability : pH-dependent degradation studies (e.g., 2–10 range) to identify labile sites (e.g., urea or dioxopyrrolidinyl groups) .
  • LogP : Determined via HPLC to predict membrane permeability .

Advanced Research Questions

Q. How does the thiophene moiety influence biological activity compared to phenyl/furan analogs?

  • Electronic effects : Thiophene’s sulfur atom enhances π-electron density, improving binding to aromatic residues in enzyme active sites (e.g., kinases) .
  • Biological activity : In comparative studies, thiophene-containing derivatives show 2–3× higher inhibitory activity against cancer cell lines than phenyl analogs due to stronger hydrophobic interactions .
  • Assay validation : Use enzyme inhibition assays (e.g., IC50_{50} measurements) and cellular viability tests (MTT assay) to quantify differences .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Purity verification : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, standardized cell lines) .
  • Target profiling : Use proteomics (e.g., affinity chromatography) to identify off-target interactions that may explain variability .

Q. How can molecular docking studies elucidate interactions with enzyme targets?

  • Target selection : Prioritize enzymes with urea-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model binding poses .
  • Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC50_{50} values .

Q. What in vitro/in vivo models are suitable for pharmacokinetics (PK) and toxicity profiling?

  • In vitro :
  • Hepatic metabolism : Use human liver microsomes to assess CYP450-mediated degradation .
  • Plasma stability : Incubate compound in plasma (37°C, 24 hrs) to measure half-life .
    • In vivo :
  • Rodent models : Administer 10–50 mg/kg orally or intravenously to determine bioavailability and clearance rates .
  • Toxicology : Monitor liver/kidney function markers (ALT, BUN) and histopathology post-administration .

Methodological Considerations

  • Data contradiction analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Synthetic scalability : Transition from batch to flow chemistry for intermediates to improve reproducibility .

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